Metofluthrin

説明

Metofluthrin is an insecticide belonging to product-type 18 (used for insect and acarid control) . It is widely employed in spatial repellents and vaporizers to combat mosquitoes and other flying insects. The compound is characterized by its volatile nature , allowing it to disperse effectively in indoor spaces .

Molecular Structure Analysis

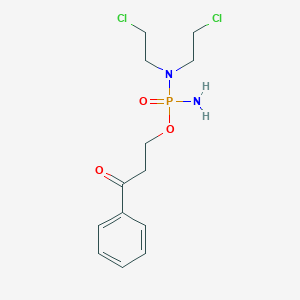

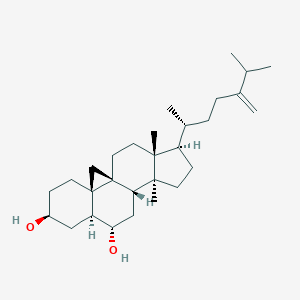

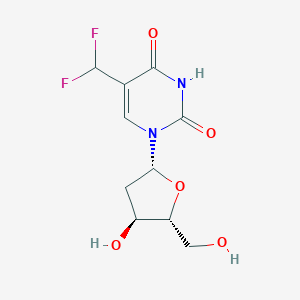

Metofluthrin’s molecular formula is C19H16Cl2F3NO3 . Its chemical structure comprises a pyrethroid backbone with a fluorinated ester group . The compound’s unique structure contributes to its efficacy as an insect repellent .

科学的研究の応用

Vector Control in Disease Outbreaks

Metofluthrin has been investigated for its use as a volatile spatial pyrethroid in controlling the spread of vector-borne diseases such as dengue, chikungunya, and Zika viruses . It has shown effectiveness in reducing biting activity in Aedes aegypti mosquitoes, which are primary vectors for these diseases. The compound causes confusion, knockdown, and subsequent kill of mosquitoes, which is crucial for intervention during outbreaks .

Insecticidal Activity

As a synthetic pyrethroid, Metofluthrin exhibits high vapor activity against mosquitoes. It has been found to be approximately forty times as potent as d-allethrin in mosquito coil formulations when tested against southern house mosquitoes (Culex quinquefasciatus ) . This potency highlights its potential as a powerful insecticide in various settings.

Indoor Use Against Mosquitoes

The entomological impact of passive Metofluthrin emanators has been studied for indoor use. In a cohort study, households treated with Metofluthrin emanators showed a significant reduction in indoor Aedes mosquito populations compared to untreated controls . This suggests its utility in residential areas for mosquito control.

Public Health Interventions

Metofluthrin’s role in public health interventions is significant, especially in targeting high-risk individuals during disease outbreaks. For instance, during a Zika outbreak, strategies involving Metofluthrin could be tailored to protect pregnant women, who are at higher risk .

Enhanced Efficacy with Environmental Modifications

Research indicates that the efficacy of Metofluthrin can be increased by centrally locating the emanator in a room and using a fan to increase airflow. This helps in the even distribution of the compound, enhancing its insecticidal effects .

Safety and Toxicology

An expert statement on Metofluthrin has discussed its mode of action and relevance to human cancer risk, particularly concerning rodent liver tumors. This aspect is crucial for evaluating the safety profile of Metofluthrin in long-term use scenarios .

作用機序

Target of Action

Metofluthrin, a synthetic pyrethroid, primarily targets mosquitoes, particularly the Aedes aegypti species . This species is a significant vector for diseases such as dengue, yellow fever, chikungunya, and Zika viruses . Metofluthrin’s action on these mosquitoes helps in controlling the spread of these diseases.

Mode of Action

Metofluthrin works by reducing the biting activity in Aedes aegypti through a process of confusion, knockdown, and subsequent kill of the mosquito . It has been shown to induce cytochrome P450 (CYP) enzymes by activation of the constitutive androstane receptor (CAR) . This interaction leads to changes in the mosquito’s behavior, making it less likely to bite and more likely to die .

Biochemical Pathways

The biochemical pathways affected by metofluthrin involve the activation of the CAR, which leads to altered gene expression specific to CAR activation, increased cell proliferation, and clonal expansion leading to altered foci . These changes ultimately result in the formation of liver tumors .

Pharmacokinetics

It is known that metofluthrin is a volatile compound that readily evaporates and disperses into the air . This property allows it to be used in various consumer products, such as paper strips and personal clip-on diffusers , which can increase its bioavailability in the environment.

Result of Action

The molecular and cellular effects of metofluthrin’s action result in a significant reduction in mosquito biting activity . In field tests, metofluthrin vapors have been shown to repel up to 97% of mosquitoes . Moreover, it has been found to cause 100% mortality in Ae. aegypti exposed to metofluthrin over a 22-hour period .

Action Environment

Environmental factors significantly influence the action, efficacy, and stability of metofluthrin. Its effectiveness is reduced by air movement . The use of a fan to increase airflow can enhance metofluthrin’s efficacy by helping to distribute it more evenly throughout a room . Furthermore, the location of the metofluthrin emanator within a room can also affect its efficacy. Centrally locating the emanator in the room increases its effectiveness .

特性

IUPAC Name |

[2,3,5,6-tetrafluoro-4-(methoxymethyl)phenyl]methyl 2,2-dimethyl-3-[(E)-prop-1-enyl]cyclopropane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20F4O3/c1-5-6-11-12(18(11,2)3)17(23)25-8-10-15(21)13(19)9(7-24-4)14(20)16(10)22/h5-6,11-12H,7-8H2,1-4H3/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVIZNNVXXNFLMU-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC1C(C1(C)C)C(=O)OCC2=C(C(=C(C(=C2F)F)COC)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C1C(C1(C)C)C(=O)OCC2=C(C(=C(C(=C2F)F)COC)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20F4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

334 °C at atmospheric pressure | |

| Record name | Metofluthrin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7885 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Solvent solubility (20 to 25 °C; g/L): acetone 303.4; methanol 312.2; ethyl acetate 307.6; toluene 326.9; n-hexanes 328.7; dichloromethane 318.9; n-octanol 325.1; isopropyl alcohol 313.2, Readily soluble in acetonitrile, DMSO, acetone, In water, 0.73 mg/L at pH 7, 20 °C), In water, 0.50 to 0.67 mg/L at 20 °C | |

| Record name | Metofluthrin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7885 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.21 at 20 °C | |

| Record name | Metofluthrin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7885 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1.47X10-5 Torr /SRC: 1.47X10-5 mm Hg / at 25 °C | |

| Record name | Metofluthrin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7885 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Product Name |

Metofluthrin | |

Color/Form |

Pale yellow liquid | |

CAS RN |

240494-70-6 | |

| Record name | Metofluthrin [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0240494706 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (All isomers: 2,3,5,6-tetrafluoro-4-(methoxymethyl)benzyl (EZ)-(1RS,3RS;1SR,3SR)-2,2-dimethyl-3-prop-1-enylcyclopropanecarboxylate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Metofluthrin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7885 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1,3]Thiazolo[3,2-a]pyridin-4-ium-3-amine;chloride](/img/structure/B10112.png)

![4-[4-(Methoxycarbonyl)phenyl]benzoic acid](/img/structure/B10126.png)